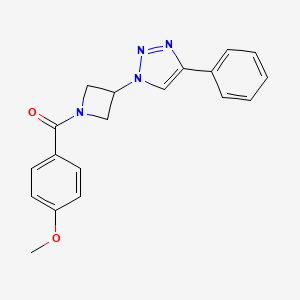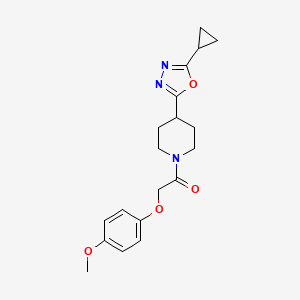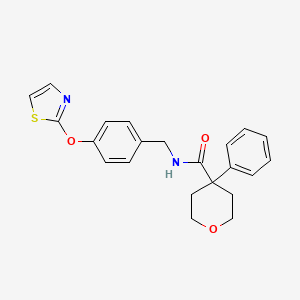![molecular formula C19H20N2O4 B2637740 2,3-dimethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide CAS No. 940250-56-6](/img/structure/B2637740.png)
2,3-dimethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The products were purified, and their analysis was determined with IR, ¹H NMR, ¹³C NMR spectroscopic, and elemental methods .Chemical Reactions Analysis
The role of the intestine in the elimination of a similar compound, (2R)-2- { (3R)-3-amino-3- [4- (2-methylquinolin-4-ylmethoxy)phenyl]-2-oxopyrrolidin-1-yl}-N-hydroxy-4-methylpentanamide (DPC 333), was investigated in mice and rats in vivo and in vitro . This might provide some insights into the potential chemical reactions involving “2,3-dimethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide”.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis of Antidopaminergic Agents : Högberg et al. (1990) synthesized compounds related to 2,3-dimethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide, investigating their antidopaminergic properties and potential as antipsychotic agents with a low tendency to induce extrapyramidal side effects, highlighting their value in studying dopamine D-2 mediated responses (Högberg, de Paulis, Johansson, Kumar, Hall, & Ogren, 1990).
Intermolecular Interactions : Saeed et al. (2020) explored the synthesis, X-ray structure, Hirshfeld surface analysis, and DFT calculations of antipyrine derivatives, revealing insights into the stabilization of molecular assemblies through hydrogen bonds and π-interactions (Saeed, Khurshid, Flörke, Echeverría, Piro, Gil, Rocha, Frontera, El‐Seedi, Mumtaz, & Erben, 2020).
Antimicrobial and Docking Studies : Talupur et al. (2021) synthesized and characterized a series of compounds for antimicrobial evaluation and docking studies, contributing to the development of new therapeutic agents (Talupur, Satheesh, & Chandrasekhar, 2021).
Biological Activities
Mosquito Larvae Inhibition : Schaefer et al. (1981) discovered that benzamide derivatives exhibit significant biological activity against mosquito larvae, providing a foundation for developing safer pesticides (Schaefer, Miura, & Wilder, 1981).
Dopamine D2 Receptor Ligands : Bishop et al. (1991) evaluated 2,3-dimethoxy-5-(fluoroalkyl)-substituted benzamides as high-affinity ligands for CNS dopamine D2 receptors, offering potential for PET studies and insights into receptor binding affinity (Bishop, Mathis, Gerdes, Whitney, Eaton, & Mailman, 1991).
Therapeutic Potentials
- Antiinflammatory Compounds : Robert et al. (1994) synthesized benzamides with significant antiinflammatory activity, suggesting a mechanism of action different from cyclooxygenase inhibition and highlighting their potential in reducing reactive oxygen species production (Robert, Robert-Piessard, Duflos, Baut, Khettab, Grimaud, Petit, & Welin, 1994).
Eigenschaften
IUPAC Name |
2,3-dimethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-24-16-9-4-8-15(18(16)25-2)19(23)20-13-6-3-7-14(12-13)21-11-5-10-17(21)22/h3-4,6-9,12H,5,10-11H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IISRWOHVSHRBOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=CC(=CC=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-chloro-4-methylphenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2637661.png)



acetyl]amino}benzoate](/img/structure/B2637667.png)

![(1,5-Dimethylpyrazol-3-yl)-[4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methanone](/img/structure/B2637670.png)

![3-(4-Fluorobenzyl)-8-(2-phenoxyacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2637673.png)


![1-{6-[4-(4-Fluorophenyl)piperazino]-2-methyl-3-pyridinyl}-1-ethanone](/img/structure/B2637676.png)
